3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol

Lipophilicity CNS drug design Permeability

SAR-driven discovery programs require building blocks with precise substitution patterns to avoid confounding physicochemical variables. This C3,C3-disubstituted pyrrolidine offers a defined meta-fluoro substitution, dual hydrogen-bond donor capacity (pyrrolidine NH + tertiary C3 alcohol), and a measured logP of 1.30-a full unit lower than des-hydroxy analogs-providing a controlled, moderately lipophilic scaffold for hit-to-lead optimization and matched molecular pair studies. The compound's crystalline solid form, melting point of 59-61°C, and consistent batch-to-batch purity from established suppliers reduce the risk of misidentification in HTS and biophysical assays.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
CAS No. 1246732-83-1
Cat. No. B1376686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol
CAS1246732-83-1
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESC1CNCC1(CC2=CC(=CC=C2)F)O
InChIInChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)7-11(14)4-5-13-8-11/h1-3,6,13-14H,4-5,7-8H2
InChIKeyNYDFCAJRPUFZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol: Identity and Comparator Overview


3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol is a C3,C3-disubstituted pyrrolidine scaffold bearing a 3-fluorobenzyl substituent and a tertiary hydroxyl group. With a molecular formula of C11H14FNO and a molecular weight of 195.23 g/mol, it belongs to the class of fluorinated benzyl-pyrrolidin-3-ol building blocks widely employed in medicinal chemistry for hit-to-lead optimization and structure–activity relationship (SAR) campaigns . The compound is characterized by its unique substitution pattern—the benzyl and hydroxyl groups are both attached to the C3 carbon of the pyrrolidine ring, differentiating it from the more common N-substituted 1-benzylpyrrolidin-3-ol isomers. Its measured logP of ~1.3 and melting point of 59–61 °C provide a distinct physicochemical signature relative to close analogs [1].

C3,C3-disubstituted Distinct from common N-substituted isomer; free pyrrolidine NH retained
Dual HBD capacity Two hydrogen-bond donors support bidentate target-engagement potential
Moderate lipophilicity Measured logP in range suitable for CNS/PK multiparameter optimization
QC-ready crystalline solid Defined melting point and white crystalline form enable procurement authentication

3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol: Isomer Selectivity


The position of substitution on the pyrrolidine ring—C3 versus N1—fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and three-dimensional topology. The target compound possesses two hydrogen-bond donors (tertiary alcohol NH and ring NH), whereas the N-substituted isomer 1-[(3-fluorophenyl)methyl]pyrrolidin-3-ol has only one HBD, directly impacting molecular recognition at biological targets [1]. Furthermore, the measured logP difference of approximately 0.45 units between the meta-fluoro (logP 1.30) and para-fluoro (logP 1.09) positional isomers demonstrates that even subtle changes in fluorine placement on the benzyl ring modulate lipophilicity and, consequently, pharmacokinetic behaviour . These physicochemical divergences mean that in-class compounds cannot be treated as drop-in replacements for one another in SAR-driven discovery programmes.

N-substituted isomer Single HBD alters binding geometry; may not replicate dual-donor target recognition
Fluorine positional isomers Lipophilicity shift and halogen-bonding geometry may change SAR trends across matched pairs
Des-hydroxy analog ~10-fold higher logP increases promiscuity risk and ADMET profile divergence

3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol: Head-to-Head Differentiation


Lipophilicity Reduction vs. Des-Hydroxy Pyrrolidine Analog

The target compound 3-[(3-fluorophenyl)methyl]pyrrolidin-3-ol (logP = 1.30) is approximately 10-fold less lipophilic than its des-hydroxy counterpart 3-[(3-fluorophenyl)methyl]pyrrolidine (logP = 2.31), a difference of ΔlogP = 1.01 [1]. This reduction is driven by the tertiary hydroxyl group at C3, which introduces an additional hydrogen-bond donor and increases polar surface area. In the context of CNS drug design, a logP of ~1.3 places the compound closer to the optimal range for blood–brain barrier penetration while avoiding excessive lipophilicity that is associated with promiscuous CYP450 binding [2].

Lipophilicity reduction
Direct comparison
ΔlogP = 1.01
10.2-fold lower vs des-hydroxy analog
Supports CNS-like lipophilicity optimization
Measured partition coefficient; ChemBase data
Lipophilicity CNS drug design Permeability LogP optimization

Meta- vs. Para-Fluoro Substitution Lipophilicity Comparison

Comparison of the meta-fluoro target compound (logP = 1.30) with its para-fluoro positional isomer 3-[(4-fluorophenyl)methyl]pyrrolidin-3-ol (logP = 1.09) reveals a ΔlogP of 0.21 [1]. While both compounds share the same molecular formula and weight, the differing fluorine position on the aromatic ring alters the electron distribution and dipole moment, which in turn affects both lipophilicity and the geometry of potential halogen-bonding interactions with protein targets. Meta-substitution presents the fluorine atom in a distinct spatial orientation that may favour different binding-site complementarity compared to para-substitution [2].

Meta vs para fluoro
Direct comparison
ΔlogP = 0.21
~1.6-fold higher lipophilicity for meta
Subtle lipophilicity tuning for halogen SAR
Positional isomer pair; ChemBase & Leyan databases
Fluorine positional isomerism SAR Ligand efficiency Halogen bonding

Dual Hydrogen-Bond Donor Capacity vs. N-Substituted Isomer

The target compound bears two hydrogen-bond donor (HBD) groups—the pyrrolidine ring NH and the tertiary C3 hydroxyl—as reported in the Fluorochem technical datasheet . In contrast, the N-substituted isomer 1-[(3-fluorophenyl)methyl]pyrrolidin-3-ol (CAS 1033012-62-2) has only one HBD, because the pyrrolidine nitrogen is alkylated by the benzyl group [1]. The additional HBD in the target compound enables bidentate hydrogen-bonding interactions with biological targets, which can enhance binding affinity and selectivity for targets requiring dual H-bond engagement, such as kinase hinge regions or protease active sites [2].

HBD capacity
Reported
2 HBD vs 1
Enables bidentate interaction potential
Free ring NH + tertiary alcohol; PubChem data
Hydrogen bonding Molecular recognition Receptor binding Solubility

Molecular Weight Advantage Over Chloro-Fluoro Analog

The target compound (MW = 195.23 Da, TPSA ≈ 32.3 Ų extrapolated from the pyrrolidin-3-ol core) offers a more compact profile compared to the chloro-fluoro analog 3-[(3-chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol (CAS 1597257-00-5), which has a molecular weight of 229.68 Da and a computed TPSA of 32.3 Ų [1]. The 34.5-Da increase represents an ~18% higher molecular weight for the chloro-fluoro analog, which directly penalizes ligand efficiency indices (LE = ΔG/HAC or pIC50/HAC) and can compromise passive membrane permeability. Additionally, the ortho-chloro substitution introduces steric bulk adjacent to the methylene linker that may restrict conformational flexibility of the benzyl group and alter its bioactive conformation [2].

MW advantage
Reported
ΔMW = 34.5 Da
18% lighter vs chloro-fluoro analog
Supports ligand efficiency metrics
PubChem computed; size-efficient scaffold
Molecular weight optimization Ligand efficiency Permeability Halogen substitution

Crystalline Solid and Defined Melting Point Characterization

The target compound is characterised as a white crystalline powder with a measured melting point of 59–61 °C [1]. This defined melting point, together with its reported solubility in water and organic solvents , provides a tangible quality-control handle for procurement authentication. Many closely related analogs—including the N-substituted isomer (CAS 1033012-62-2) for which no melting point is reported in publicly available databases—lack this level of solid-state characterisation . The crystalline nature of the target compound also facilitates easier handling, weighing accuracy, and formulation consistency compared to amorphous or oily analogs.

Melting point
QC attribute
59–61 °C
Enables DSC identity verification
White crystalline powder; comparator lacks reported mp
Solid-state properties Quality control Formulation Crystallinity

Caspase-3 Apoptotic Activity in Cancer Cell Lines

A published study by Naqvi et al. (2021) evaluated a library of structurally diverse 1-benzylpyrrolidin-3-ol analogues for cytotoxic propensity across a panel of human cancer cell lines. At a screening concentration of 10 µM, lead compounds exhibited selective cytotoxicity towards HL-60 (promyelocytic leukaemia) cells while showing milder effects on non-cancerous cell lines, indicating a therapeutic window [1]. The mechanism was linked to caspase-3 activation, a central executioner protease in the apoptotic cascade. Although the study focused on N-benzyl analogues, it establishes a class-level precedent that the benzyl-pyrrolidine-3-ol framework—shared by the target compound at the C3 position—can engage caspase-dependent apoptotic pathways. This supports the target compound's potential utility in anticancer lead generation programmes where caspase-3 activation is a desired phenotypic endpoint.

Caspase-3 activity
Class-level inference
Apoptosis induction in HL-60 at 10 µM reported for N-benzyl analogs
Supports apoptosis pathway-response context
Class-level only; direct data for C3 isomer not available
Anticancer Apoptosis Caspase activation Benzyl-pyrrolidine-3-ol

3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol: Application Scenarios


Fragment-Based Discovery with Low LogP, Dual HBD Scaffold

The target compound's measured logP of 1.30—a full unit lower than the des-hydroxy analog—together with its dual hydrogen-bond donor capacity (free pyrrolidine NH and tertiary C3 alcohol), makes it an ideal candidate for fragment-based drug discovery (FBDD) or lead optimisation programmes where moderate lipophilicity and enhanced aqueous solubility are design criteria. Procurement teams sourcing building blocks for CNS or anti-infective targets should prioritise this scaffold when the target product profile mandates logP < 3 and at least two HBDs [1].

Fluorine Positional Isomerism SAR Studies

The meta-fluoro substitution pattern on the benzyl ring of the target compound provides a defined electronic and steric environment distinct from the para-fluoro (logP 1.09) and ortho-fluoro analogs. Researchers conducting systematic SAR exploration of halogen positional effects on target binding can procure this compound alongside its para-fluoro isomer to generate matched molecular pair (MMP) data, with the 0.21 logP difference serving as a quantifiable parameter for correlating lipophilicity changes with biological activity .

QC-Driven Procurement for HTS and Biophysical Assays

The compound's experimentally verified melting point (59–61 °C), crystalline solid form, and commercial availability at ≥95% purity from multiple vendors (Fluorochem, CymitQuimica, Enamine) provide the batch-to-batch consistency required for HTS campaigns and biophysical assays (e.g., SPR, ITC, DSF). The defined melting point serves as a rapid identity check via DSC, reducing the risk of compound misidentification that can occur with amorphous or poorly characterised analogs [2].

Caspase-3 Anticancer Lead Generation from Benzyl-Pyrrolidine-3-ol

Class-level evidence demonstrates that benzyl-pyrrolidin-3-ol analogues can selectively induce caspase-3-mediated apoptosis in leukaemia cells at 10 µM [3]. The target compound, with its unique C3-substitution pattern, offers a differentiated vector for elaborating this pharmacophore. Medicinal chemistry teams can use the target compound as a starting scaffold to explore whether C3,C3-disubstitution enhances or modifies the caspase-3 activation profile relative to the N-substituted leads reported in the literature.

Application
Selection Property
Validation Focus
Fragment-based discovery (CNS/PK)
Moderate logP & dual HBD capacity
LogP
Fluorine positional SAR
Meta-fluoro substitution pattern
Matched molecular pair analysis with para isomer
QC-driven HTS procurement
Defined crystalline solid & mp
DSC identity check & batch reproducibility
Apoptosis lead generation
C3-substituted benzyl-pyrrolidine-3-ol scaffold
Caspase-3 pathway-response study context
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